molecular formula C6H13NO2 B147680 Methyl 2-(dimethylamino)propanoate CAS No. 130515-23-0

Methyl 2-(dimethylamino)propanoate

Cat. No. B147680
M. Wt: 131.17 g/mol
InChI Key: YQALCVILRBWLNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(dimethylamino)propanoate, also known as DMAP, is a widely used organic compound in chemical synthesis. It is a colorless liquid with a fruity odor and is highly soluble in water. DMAP is an important reagent in organic chemistry, particularly in the synthesis of esters and amides. It is also used as a catalyst in various chemical reactions. In

Mechanism Of Action

Methyl 2-(dimethylamino)propanoate acts as a nucleophilic catalyst in esterification and amide synthesis reactions. It coordinates with the carbonyl group of the carboxylic acid or amine, forming an intermediate that is more reactive than the starting material. This intermediate then reacts with the alcohol or amine to form the ester or amide, respectively. Methyl 2-(dimethylamino)propanoate also acts as a base in some reactions, deprotonating the carboxylic acid or amine to increase their reactivity.

Biochemical And Physiological Effects

Methyl 2-(dimethylamino)propanoate has no known biochemical or physiological effects in humans or animals. It is not used as a drug or medication and is only used in chemical synthesis.

Advantages And Limitations For Lab Experiments

The main advantage of using Methyl 2-(dimethylamino)propanoate in chemical synthesis is its high reactivity and selectivity. It is a versatile catalyst that can be used in a wide range of reactions, and it typically gives high yields of the desired product. Additionally, Methyl 2-(dimethylamino)propanoate is relatively inexpensive and easy to handle.
One limitation of using Methyl 2-(dimethylamino)propanoate is that it can be toxic if ingested or inhaled. It should be handled with care and stored in a well-ventilated area. Additionally, Methyl 2-(dimethylamino)propanoate can react with some functional groups, such as aldehydes and ketones, which can limit its use in certain reactions.

Future Directions

There are several future directions for research involving Methyl 2-(dimethylamino)propanoate. One area of interest is the development of new catalysts based on Methyl 2-(dimethylamino)propanoate that are more selective or reactive than the original compound. Additionally, researchers are exploring the use of Methyl 2-(dimethylamino)propanoate in new types of reactions, such as the synthesis of complex natural products. Finally, there is interest in using Methyl 2-(dimethylamino)propanoate in the development of new materials, such as polymers and nanoparticles, which could have a wide range of applications in fields such as medicine and electronics.

Synthesis Methods

Methyl 2-(dimethylamino)propanoate is synthesized by reacting dimethylamine with methyl acrylate in the presence of a catalyst. The reaction takes place in a solvent such as methanol or ethanol, and the resulting product is purified by distillation. The yield of Methyl 2-(dimethylamino)propanoate is typically high, around 90%, making it a cost-effective reagent for chemical synthesis.

Scientific Research Applications

Methyl 2-(dimethylamino)propanoate has a wide range of applications in scientific research, particularly in organic chemistry. It is used as a catalyst in esterification reactions, where it promotes the formation of esters from carboxylic acids and alcohols. Methyl 2-(dimethylamino)propanoate is also used in amide synthesis, where it facilitates the coupling of carboxylic acids with amines to form amides. Additionally, Methyl 2-(dimethylamino)propanoate is used in the synthesis of lactams, pyridines, and other heterocyclic compounds.

properties

CAS RN

130515-23-0

Product Name

Methyl 2-(dimethylamino)propanoate

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

methyl 2-(dimethylamino)propanoate

InChI

InChI=1S/C6H13NO2/c1-5(7(2)3)6(8)9-4/h5H,1-4H3

InChI Key

YQALCVILRBWLNX-UHFFFAOYSA-N

SMILES

CC(C(=O)OC)N(C)C

Canonical SMILES

CC(C(=O)OC)N(C)C

synonyms

Alanine, N,N-dimethyl-, methyl ester (9CI)

Origin of Product

United States

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